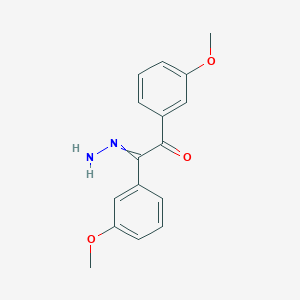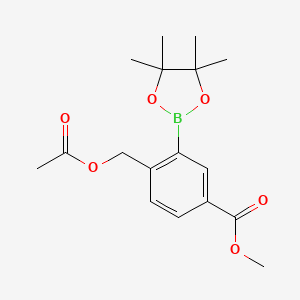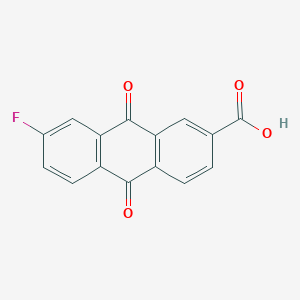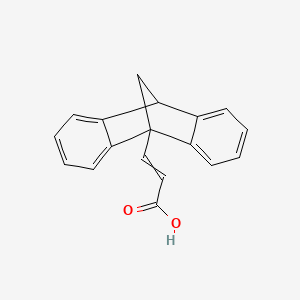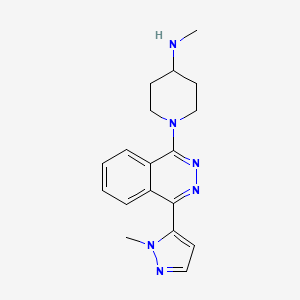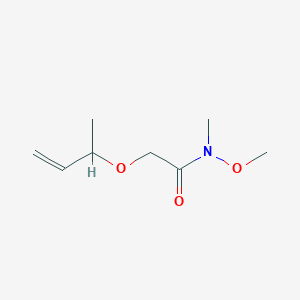
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide is an organic compound with a unique structure that combines an enone moiety with an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide typically involves the reaction of 2-but-3-en-2-ol with N-methoxy-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the enone moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amides or alcohols.
Substitution: The enone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Saturated amides or alcohols.
Substitution: Various substituted amides or enones.
Scientific Research Applications
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide involves its interaction with various molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, resulting in various biological effects. The amide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
N-methoxy-N-methylacetamide: A simpler analog without the enone moiety.
2-but-3-en-2-ol: The alcohol precursor used in the synthesis of 2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide.
N-methylacetamide: Another related compound with a simpler structure.
Uniqueness: this compound is unique due to the presence of both the enone and amide functionalities in a single molecule
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-but-3-en-2-yloxy-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C8H15NO3/c1-5-7(2)12-6-8(10)9(3)11-4/h5,7H,1,6H2,2-4H3 |
InChI Key |
HYAQXXQJUFUJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OCC(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




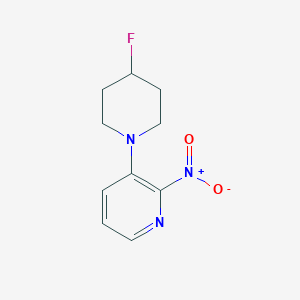
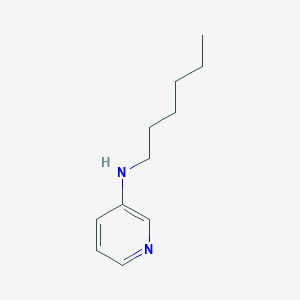
![8-Bromodibenzo[B,E]oxepin-11(6H)-one](/img/structure/B8451604.png)
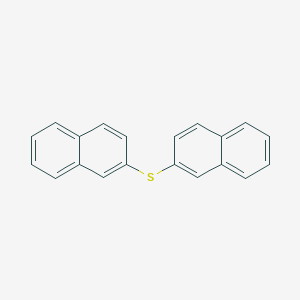
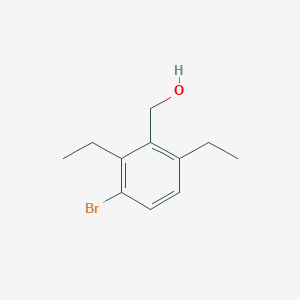
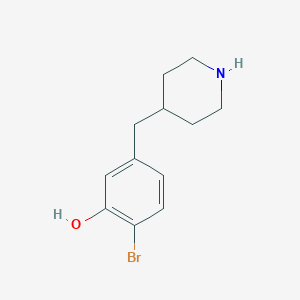
![3-Bromo-7-(6-methoxypyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B8451628.png)
